molecular formula C7H13FN2 B13018823 (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine

(7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B13018823
M. Wt: 144.19 g/mol
InChI Key: GEJVEGQYNKOYPG-RNFRBKRXSA-N
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Description

(7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine: is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, with a fluorine atom attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated amine with a suitable diketone, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its electronic properties.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens, alkyl, or aryl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogenating agents, Grignard reagents, and organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions and understanding enzyme mechanisms.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials. Its unique electronic properties and stability make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various mechanisms, such as competitive inhibition or allosteric modulation. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    Pyrrolopyrazine: A similar compound with a pyrrole and pyrazine ring but without the fluorine atom.

    Fluoropyrazole: Contains a pyrazole ring with a fluorine atom, differing in the ring structure and position of the fluorine.

    Fluoropyridine: A pyridine ring with a fluorine atom, differing in the nitrogen atom arrangement and ring structure.

Uniqueness: (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine is unique due to its specific ring fusion and fluorine substitution. This combination imparts distinct electronic and steric properties, making it valuable for applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C7H13FN2

Molecular Weight

144.19 g/mol

IUPAC Name

(7R,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2/t6-,7-/m1/s1

InChI Key

GEJVEGQYNKOYPG-RNFRBKRXSA-N

Isomeric SMILES

C1CN2C[C@@H](C[C@@H]2CN1)F

Canonical SMILES

C1CN2CC(CC2CN1)F

Origin of Product

United States

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